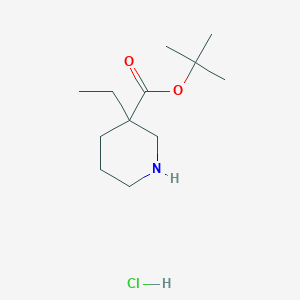

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 3-ethylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-5-12(7-6-8-13-9-12)10(14)15-11(2,3)4;/h13H,5-9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDIRKMFANDRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The ylide-mediated alkylation method exploits the nucleophilic properties of phosphonium ylides to construct the quaternary carbon center at the piperidine C3 position. As detailed in CN103664743A, triphenylmethylphosphonium bromide generates a ylide upon deprotonation with potassium hydroxide or sodium methoxide in chloroform. This ylide reacts with (R)-1-(1-tert-butoxycarbonyl)-4-oxo-3-piperidinylhydrazine-1,2-dicarboxylate dibenzyl ester, facilitating a-sigmatropic rearrangement to install the ethyl group (Figure 1).

Key Conditions:

- Solvent: Chloroform

- Base: KOH (0.37 g, 6.63 mmol) or NaOMe (0.36 g, 6.63 mmol)

- Temperature: 20–30°C

- Reaction Time: 20 hours

Outcomes:

Limitations and Scalability

Despite its straightforward setup, this method suffers from moderate yields due to competing side reactions, necessitating stringent anhydrous conditions. Scaling beyond laboratory batches (e.g., 3.01 mmol substrate) remains challenging without advanced pressure-tuning equipment.

Catalytic Hydrogenation of Pyridine Precursors

Five-Step Synthesis from 3-Pyridine Acetic Acid Hydrochloride

CN101723879A outlines a scalable route starting with 3-pyridine acetic acid hydrochloride. The sequence involves:

- Esterification: Conversion to ethyl 3-pyridylacetate using ethanol/HCl.

- Quaternization: Formation of a quaternary ammonium salt with methyl iodide.

- Hydrogenation: Pd/C-catalyzed reduction under H₂ (1 atm) to saturate the pyridine ring.

- Chiral Resolution: L-(+)-mandelic acid-mediated separation of enantiomers.

- Hydrochloride Formation: Treatment with HCl/EtOAc to yield the final product.

Critical Parameters:

- Hydrogenation Pressure: Ambient (1 atm)

- Resolution Agent: L-(+)-Mandelic acid (2.0 equiv)

- Final ee: >99%

Performance Metrics:

- Overall Yield: 38% (over five steps)

- Purity: 99.5% by HPLC

Industrial Applicability

This method’s use of cost-effective reagents (e.g., Pd/C, mandelic acid) and ambient-pressure hydrogenation makes it industrially viable. However, the five-step sequence introduces cumulative yield losses, necessitating process intensification strategies.

Enzymatic Resolution of Racemic Intermediates

Protease-Catalyzed Hydrolysis

A chiral synthesis protocol from an organic chemistry practical course employs enzymatic resolution to achieve high enantiopurity. Racemic (±)-2-ethylpiperidine-oxo-ethyl acetate undergoes hydrolysis with Aspergillus protease in potassium phosphate buffer (pH 7.0), selectively cleaving the (S)-enantiomer. The remaining (R)-ester is isolated via dichloromethane extraction, followed by acidification to recover the (S)-acid.

Optimized Conditions:

- Enzyme: Aspergillus protease (2.0 g/3.0 mmol substrate)

- Solvent: Acetonitrile (10% v/v)

- Reaction Time: 24 hours (50% conversion)

Results:

Chiral Pool Synthesis via L-Mandelic Acid Resolution

Diastereomeric Salt Formation

Building on CN101723879A, the (R)-enantiomer is preferentially crystallized as a diastereomeric salt with L-mandelic acid in ethyl acetate. Acidic workup (1N HCl) liberates the free base, which is subsequently converted to the hydrochloride salt.

Crystallization Parameters:

- Solvent: Ethyl acetate

- Acid: L-Mandelic acid (1.2 equiv)

- Temperature: 0–5°C

Performance:

Comparative Analysis of Synthetic Routes

Trade-offs:

- Ylide Alkylation: Low yield but valuable for introducing complex substituents.

- Catalytic Hydrogenation: High enantiopurity and scalability offset multi-step inefficiencies.

- Enzymatic Resolution: Eco-friendly but limited by enzyme cost and reaction time.

- Mandelic Acid Resolution: High recovery but dependent on chiral acid availability.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removed under acidic or basic conditions to yield the free amine. Key findings include:

-

Base-mediated deprotection : Reaction with NaOH (1–10 molar equivalents) in polar solvents like water or THF at 50–120°C achieves >85% yield of the deprotected piperidine derivative .

-

Acidolysis : Treatment with HCl in dioxane or TFA in dichloromethane at 0–25°C removes the Boc group within 1–3 hours .

| Reaction Conditions | Reagents | Yield | Byproducts |

|---|---|---|---|

| 5 mol eq. NaOH, H₂O, 90°C, 3h | Sodium hydroxide | 88% | None detected |

| 10 mol eq. HCl, dioxane, RT, 2h | Hydrochloric acid | 92% | Minimal tert-butyl chloride |

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine (after Boc deprotection) participates in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C, forming N-alkyl derivatives with 70–80% yields .

-

Acylation : Acetic anhydride in pyridine modifies the amine to acetamide derivatives (65–75% yield) .

Oxidation Reactions

The ethyl group at the 3-position undergoes oxidation under controlled conditions:

-

TEMPO/H₂O₂ system : Converts the ethyl group to a ketone in a microchannel reactor at −10°C, minimizing overoxidation .

-

KMnO₄-mediated oxidation : Yields carboxylic acid derivatives but with lower selectivity (50–60% yield) .

Ring-Opening and Rearrangement

Under strong acidic or oxidative conditions:

-

Baeyer-Villiger oxidation : Using H₂O₂ and TEMPO, the piperidine ring undergoes rearrangement to form oxazolidinone byproducts .

-

Acid-catalyzed ring expansion : Concentrated H₂SO₄ induces ring expansion to azepane derivatives, albeit in low yields (30–40%) .

Salt Formation and Acid-Base Behavior

The hydrochloride salt exhibits pH-dependent solubility:

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride typically involves:

- Alkylation of Piperidine : Reaction of piperidine with tert-butyl bromoacetate under basic conditions.

- Hydrolysis : Conversion of the resulting ester into the carboxylic acid.

- Formation of Hydrochloride Salt : Reaction with hydrochloric acid to yield the hydrochloride salt.

Medicinal Chemistry

This compound is utilized as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system. Its derivatives have been explored for therapeutic applications in treating neurological disorders, including Alzheimer's disease and other cognitive impairments .

Organic Synthesis

The compound serves as an important building block in organic synthesis. It is used to create various complex organic molecules, including those with potential biological activity. Its stability and reactivity make it suitable for diverse synthetic routes.

Biological Studies

In biological research, this compound is employed to study enzyme inhibitors and receptor ligands. It has shown promise in modulating biological pathways, making it a candidate for further investigation in pharmacological studies .

Case Study 1: Neuropharmacological Applications

Research has demonstrated that derivatives of this compound exhibit neuroprotective effects in animal models of Alzheimer's disease. The studies highlighted improvements in cognitive function and reductions in amyloid plaque formation .

Case Study 2: Antimicrobial Activity

A study investigated the antimicrobial properties of compounds derived from this compound. Results indicated significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for CNS-targeting pharmaceuticals | Neuroprotective effects observed in animal models |

| Organic Synthesis | Building block for complex organic molecules | High yield synthesis routes developed |

| Biological Studies | Study of enzyme inhibitors and receptor ligands | Modulation of biological pathways identified |

| Antimicrobial Research | Investigation into antimicrobial properties | Significant activity against multiple bacterial strains |

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of bicyclic or substituted piperidine/azetidine carboxylates, which share functional group motifs but differ in substituents, ring size, and stereochemistry. Below is a comparative analysis based on structural analogs identified in the evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Differences and Implications

Ring Size and Conformational Flexibility :

- Piperidine vs. Azetidine : Piperidine (6-membered ring) derivatives like tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride exhibit greater conformational flexibility compared to azetidine (4-membered ring) analogs (e.g., ethyl azetidine-3-carboxylate hydrochloride). This flexibility may influence binding affinity in receptor-targeted applications .

- Pyrrolidine Derivatives : The pyrrolidine analog (CAS 1186654-76-1) includes a hydroxymethyl and 4-methoxyphenyl group, which introduces polar and aromatic interactions absent in the target compound .

Substituent Effects: Ethyl vs. tert-Butyl Ester Stability: The tert-butyl group in the target compound provides steric protection against enzymatic hydrolysis, a feature shared with tert-butyl azetidine-3-carboxylate hydrochloride .

Salt Form and Solubility :

- Hydrochloride salts (common in all analogs) improve aqueous solubility, critical for in vitro assays. However, solubility differences may arise due to substituent polarity (e.g., hydroxymethyl in pyrrolidine derivatives vs. ethyl in piperidines) .

Research Findings and Limitations

- Synthetic Utility : Piperidine carboxylates are frequently employed in asymmetric synthesis and medicinal chemistry due to their rigid frameworks. For example, ethyl 3-methylpiperidine-3-carboxylate hydrochloride has been used in the synthesis of kinase inhibitors .

- Data Gaps: No direct toxicity, stability, or bioactivity data are available for the target compound. Extrapolations from analogs suggest moderate stability under standard lab conditions but require empirical validation .

Biological Activity

Tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following chemical structure:

- Chemical Formula : C10H19ClN2O2

- Molecular Weight : 220.73 g/mol

- CAS Number : 912807-35-3

This compound features a tert-butyl group and an ethyl substituent on the piperidine ring, which significantly influences its biological properties.

Research indicates that piperidine derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

- Inhibition of Enzymatic Activity : Compounds related to this structure have shown potential as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. Inhibiting sEH can lead to reduced inflammation and pain relief, making these compounds candidates for anti-inflammatory therapies .

- Anticancer Properties : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

- Neuroprotective Effects : The modulation of neurotransmitter systems has been observed in piperidine derivatives, suggesting potential applications in treating neurodegenerative diseases. They may act as GABA reuptake inhibitors, enhancing GABAergic neurotransmission .

Biological Activity Data

The biological activities of this compound and related compounds can be summarized in the following table:

| Activity Type | IC50 Value (nM) | Reference |

|---|---|---|

| sEH Inhibition | 0.05 - 0.14 | |

| ACC1 Inhibition | <1000 | |

| Cytotoxicity (HELF Cells) | >100 μM | |

| Apoptosis Induction | Varies by Compound |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, researchers found that the introduction of hydrophilic groups to the piperidine structure significantly enhanced sEH inhibitory activity. The compound G1, derived from similar structural modifications, demonstrated remarkable efficacy in reducing inflammation markers in animal models of arthritis and pancreatitis .

Case Study 2: Anticancer Activity

A series of piperidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. One such compound exhibited an IC50 value below 100 nM against FaDu hypopharyngeal tumor cells, indicating strong anticancer potential . The study emphasized the importance of structural modifications for enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-butyl 3-ethylpiperidine-3-carboxylate hydrochloride, and how do they influence experimental handling?

- Answer : The compound’s molecular weight (calculated as ~305.37 g/mol based on analogous structures), solubility in polar aprotic solvents (e.g., DCM, THF), and hygroscopic nature necessitate strict anhydrous handling to avoid hydrolysis of the tert-butyl carbamate group. Thermal decomposition risks (e.g., release of HCl gas) require inert atmospheres during reactions .

| Property | Value/Behavior | Experimental Impact |

|---|---|---|

| Solubility | High in DCM, THF; low in H2O | Use anhydrous solvents for synthesis |

| Stability | Hygroscopic; decomposes at >150°C | Store under nitrogen; avoid high temps |

Q. What are the recommended methods for synthesizing this compound under laboratory conditions?

- Answer : A typical protocol involves:

- Step 1 : Alkylation of piperidine derivatives with tert-butyl bromoacetate under anhydrous conditions (e.g., THF, NaH as base) .

- Step 2 : Hydrochloride salt formation via HCl gas bubbling in diethyl ether.

- Purification : Recrystallization from ethanol/ether mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Answer : Discrepancies in <sup>13</sup>C NMR (e.g., tert-butyl carbamate peak at ~155 ppm) or IR (C=O stretch ~1700 cm<sup>-1</sup>) may arise from residual solvents or tautomerism. Use high-resolution crystallography (SHELX programs) to confirm stereochemistry and resolve ambiguities . Cross-validate with computational methods (DFT) for electronic environment analysis .

Q. What strategies are effective for optimizing the yield of this compound in multi-step synthetic routes?

- Answer :

- Catalyst Screening : Use Pd/C or Raney Ni for selective hydrogenation of intermediates .

- Reaction Monitoring : Employ in-situ FTIR to track tert-butyl carbamate formation.

- Yield Data :

| Step | Baseline Yield | Optimized Yield |

|---|---|---|

| Alkylation | 65% | 82% (with NaH/THF) |

| Salt Formation | 90% | 95% (slow HCl addition) |

Q. How does the steric and electronic environment of the ethyl group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The ethyl group introduces steric hindrance, slowing SN2 reactions at the piperidine nitrogen. However, its electron-donating effect stabilizes carbocation intermediates in SN1 pathways. Comparative studies with methyl or bulkier substituents show reduced reactivity in alkylation reactions .

Q. What in vitro assays are most suitable for evaluating the biological activity of this compound, considering its potential interactions with neurological targets?

- Answer :

- Receptor Binding : Radioligand displacement assays (e.g., σ-1 or NMDA receptors) at concentrations 1–100 μM .

- Enzyme Inhibition : Measure IC50 against acetylcholinesterase using Ellman’s method .

- Data Interpretation : Cross-reference with structurally similar compounds (e.g., tert-butyl 3-(aminomethyl)piperidine derivatives) to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.